molecular formula C20H18O6 B1241150 5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione

5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione

Cat. No. B1241150
M. Wt: 354.4 g/mol
InChI Key: DIZULAASFWJIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Methodologies : Research demonstrates the synthesis of complex bicyclic and tricyclic compounds involving methoxy and methyl groups, relevant to the structure of the specified compound. For instance, Yates and Langford (1981) explored the synthesis of bicyclic compounds with similar structural features, providing insights into the chemical behavior and potential applications of such compounds in synthetic chemistry (Yates & Langford, 1981).

  • Chemical Rearrangements : Studies like those conducted by Matsumoto et al. (1993) on the rearrangement of methyl groups in acid derivatives offer a perspective on the reactivity and transformation possibilities of complex molecules similar to 5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo compounds (Matsumoto et al., 1993).

Potential Biological Activities

  • Inflammatory Inhibitory Activity : A study by Ray et al. (2021) on a cyclic alkaloid compound structurally related to the specified compound showed anti-inflammatory potential. This suggests that similar compounds could have therapeutic applications in inflammation-related conditions (Ray et al., 2021).

  • Natural Product Synthesis : Research into the isolation of novel compounds from natural sources, as explored by Tanaka et al. (1997), indicates the potential of such complex molecules in the discovery of new natural products with unique properties (Tanaka et al., 1997).

properties

Product Name

5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione

InChI

InChI=1S/C20H18O6/c1-18(24)8-10-6-7-19-17(23)14-11(4-3-5-13(14)25-2)16(22)20(19,26-19)15(10)12(21)9-18/h3-7,17,23-24H,8-9H2,1-2H3

InChI Key

DIZULAASFWJIGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C34C(=O)C5=C(C(C3(O4)C=C2)O)C(=CC=C5)OC)O

synonyms

EI 1507-1
EI-1507-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione
Reactant of Route 2
5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione
Reactant of Route 3
5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione
Reactant of Route 4
Reactant of Route 4
5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione
Reactant of Route 5
5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione
Reactant of Route 6
5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione

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